molecular formula C7H10O2S B3270943 2-(Dimethoxymethyl)thiophene CAS No. 5370-67-2

2-(Dimethoxymethyl)thiophene

Cat. No.: B3270943
CAS No.: 5370-67-2
M. Wt: 158.22 g/mol
InChI Key: PIGQCPVSGPLLHA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiophene (B33073) Derivatives as Synthetic Intermediates

The journey of thiophene and its derivatives in organic chemistry began with its discovery in 1882 by Victor Meyer, who identified it as a contaminant in benzene (B151609) derived from coal tar. rsc.org Initially, its structural similarity to benzene, particularly its aromatic character, sparked significant interest. sigmaaldrich.commdpi.com This similarity led to the concept of bioisosterism, where a thiophene ring could replace a benzene ring in biologically active compounds, often retaining or even enhancing pharmacological activity. sigmaaldrich.comnih.gov This principle has been instrumental in the development of numerous pharmaceuticals. rsc.orgchemicalbook.comjournalskuwait.org

Over the years, the synthesis of thiophene derivatives has evolved significantly. Classic methods such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, and the Gewald aminothiophene synthesis, have been foundational. mdpi.comnist.gov These have been supplemented by more modern and efficient metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allow for the precise and regioselective functionalization of the thiophene ring. rsc.orgresearchgate.net The development of these synthetic methodologies has solidified the role of thiophenes as indispensable intermediates in the creation of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.netchemicalbook.com Thiophene-containing compounds are now integral to materials science, particularly in the field of organic electronics, where they form the backbone of conductive polymers. chemicalbook.comnih.govwiley.com

Strategic Importance of Masked Carbonyl Functionalities in Heterocyclic Chemistry

In the intricate landscape of multi-step organic synthesis, the ability to selectively protect and deprotect functional groups is of paramount importance. orgsyn.orgnih.gov The carbonyl group, found in aldehydes and ketones, is a highly reactive functionality that participates in a wide array of chemical transformations. sigmaaldrich.comresearchgate.net However, this reactivity can be a double-edged sword, as the carbonyl group may react under conditions intended for other parts of the molecule. This is where the concept of a "masked" carbonyl, or a protecting group, becomes crucial. chemsynthesis.comchemsrc.comchemicalbook.comgoogle.com

Acetals, such as the dimethoxymethyl group in 2-(Dimethoxymethyl)thiophene, are one of the most effective and widely used protecting groups for aldehydes. chemsynthesis.comchemsrc.comchemicalbook.comgoogle.comnih.gov They are formed by the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. chemsynthesis.comchemicalbook.com The strategic advantage of acetals lies in their stability under neutral to strongly basic conditions, where a free carbonyl group would readily react. chemsrc.comgoogle.com This allows chemists to perform a variety of transformations on other parts of the molecule, such as Grignard reactions or reductions with metal hydrides, without affecting the masked carbonyl. chemsrc.comgoogle.com

In heterocyclic chemistry, this strategy is particularly valuable. The thiophene ring itself can be sensitive to certain reagents, and having a stable, non-reactive handle like a dimethoxyacetal allows for selective modifications of the ring or other substituents. The masked carbonyl can then be easily deprotected, typically by acid-catalyzed hydrolysis, to regenerate the aldehyde functionality for subsequent reactions. chemsynthesis.comchemsrc.com This ability to "hide" and "reveal" the carbonyl group provides a powerful tool for controlling the synthetic pathway and achieving the desired molecular architecture.

Overview of Advanced Research Directions for this compound

The compound this compound serves as a stable and convenient precursor to thiophene-2-carbaldehyde (B41791), a versatile building block in numerous advanced research areas. journalskuwait.orgorgsyn.org The controlled release of the aldehyde functionality through hydrolysis allows for its use in a variety of subsequent transformations, making this compound a valuable starting material.

One of the most prominent applications is in the synthesis of conjugated polymers for organic electronics. Thiophene-based polymers are at the forefront of research into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their excellent electronic properties and environmental stability. mdpi.comnih.govwiley.comnih.govnih.gov Thiophene-2-carbaldehyde, derived from this compound, is a key monomer in the production of various polythiophenes and co-polymers. journalskuwait.orgepstem.net For instance, it can be used in condensation reactions to create polymers with tailored electronic and optical properties. epstem.net

Furthermore, this compound is a valuable intermediate in the synthesis of biologically active molecules and novel materials . The thiophene-2-carbaldehyde it generates can be readily converted into a wide range of derivatives. For example, it can undergo Wittig reactions to form vinylthiophenes, which are themselves important monomers and synthetic intermediates. It can also be used in the synthesis of more complex heterocyclic systems through condensation reactions with various nucleophiles. nih.govchemicalbook.com The development of new synthetic methodologies, such as novel coupling reactions, continues to expand the utility of thiophene-2-carbaldehyde and, by extension, its protected precursor, this compound, in creating functional materials and potential therapeutic agents. researchgate.netwikipedia.orgchemimpex.com

Data Tables

Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound C₇H₁₀O₂S158.2280-82 / 15 mmHg1.1031.507
2-MethoxythiopheneC₅H₆OS114.16151-1521.1331.528
2,5-DimethylthiopheneC₆H₈S112.19136.50.98361.511
ThiopheneC₄H₄S84.14841.0511.529
Thiophene-2-carbaldehydeC₅H₄OS112.15196-1981.21.59

Data compiled from various sources. sigmaaldrich.comchemicalbook.comchemicalbook.comsigmaaldrich.comwikipedia.orgthegoodscentscompany.commatrixscientific.comaskfilo.com Note that some data for this compound may be from commercial suppliers and subject to variation.

Selected Research Findings Involving this compound and its Derivatives

ReactionReactantsProductKey Findings & Significance
Hydrolysis (Deprotection) This compound, Acidic waterThiophene-2-carbaldehydeThis fundamental reaction unmasks the aldehyde functionality, making it available for a wide range of subsequent synthetic transformations. It is a critical step in utilizing this compound as a stable aldehyde precursor. orgsyn.org
Polymerization Thiophene-2-carbaldehyde (from hydrolysis of this compound)Poly(thiophene-2-carbaldehyde)The resulting polymer is a conductive material with potential applications in sensors, solar cells, and other electronic devices. The polymerization can be achieved through various methods, including acid catalysis. journalskuwait.org
Suzuki-Miyaura Coupling 4-Bromothiophene-2-carbaldehyde, Arylboronic acids/esters4-Arylthiophene-2-carbaldehydesDemonstrates the utility of thiophene aldehydes in forming C-C bonds to create more complex molecular architectures. These products have shown potential as antibacterial and anti-urease agents. nih.gov
Grignard Reaction 2-Bromothiophene, Magnesium2-Thienylmagnesium bromideWhile not directly involving this compound, this illustrates a key reaction of thiophene derivatives. The resulting Grignard reagent is a powerful nucleophile for forming new C-C bonds. google.com
Synthesis of Conjugated Polymers for OFETs Thiophene-based monomersThiophene-containing polymersThiophene derivatives are crucial for creating high-performance organic field-effect transistors. The ability to functionalize thiophene allows for the fine-tuning of the electronic properties of the resulting polymers. wiley.comnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethoxymethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGQCPVSGPLLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CS1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473692
Record name 2-DIMETHOXYMETHYL-THIOPHENE
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URL https://comptox.epa.gov/dashboard/DTXSID80473692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5370-67-2
Record name 2-DIMETHOXYMETHYL-THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis of 2 Dimethoxymethyl Thiophene and Its Precursors

Regioselective Functionalization Strategies for the Thiophene (B33073) Ring Precursors

The introduction of a formyl group at the C2 position of the thiophene ring is the critical step in synthesizing the precursor, 2-thiophenecarboxaldehyde. Thiophene's reactivity, which is higher than that of benzene (B151609) towards electrophilic substitution, allows for several functionalization strategies. nih.gov However, achieving high regioselectivity for the 2-position is paramount. Classical approaches to substituted thiophenes often rely on the subsequent functionalization of the pre-formed thiophene ring. mdpi.com

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic compounds. semanticscholar.orgwikipedia.org The strategy employs a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium or s-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho-position, creating a stabilized lithiated intermediate that can then react with various electrophiles. semanticscholar.orgbaranlab.orgorganic-chemistry.org

For π-electron rich heterocycles like thiophene, direct deprotonation at the C2 position (ortho to the sulfur atom) is highly favored due to the inductive effect of the sulfur and its ability to stabilize the resulting organolithium species. uwindsor.careddit.com This intrinsic reactivity means that thiophene itself can undergo highly regioselective C2-lithiation even without an external DMG, followed by reaction with an electrophile like N,N-dimethylformamide (DMF) to yield 2-thiophenecarboxaldehyde. uwindsor.cawikipedia.org The reaction of thiophene with butyl lithium readily produces 2-lithiothiophene, which serves as a key intermediate for introducing various substituents. wikipedia.org

While the inherent reactivity of the thiophene ring often makes a separate DMG unnecessary for C2-functionalization, DMGs become crucial for directing functionalization to other positions or for substrates where the C2 position is already substituted. uwindsor.ca The relative power of different DMGs has been established through competition experiments, with groups like amides and carbamates being particularly strong directors. uwindsor.canih.gov

Electrophilic aromatic substitution is a cornerstone for functionalizing aromatic rings, and several methods are available for the formylation of thiophene.

Vilsmeier-Haack Reaction: The most common and industrially significant method for synthesizing 2-thiophenecarboxaldehyde is the Vilsmeier-Haack reaction. wikipedia.orgorgsyn.org This reaction involves treating an electron-rich aromatic compound, such as thiophene, with a formylating agent known as the Vilsmeier reagent. thieme-connect.deorganic-chemistry.org The reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF) or N-methylformanilide, and a phosphorus oxychloride (POCl₃). orgsyn.orgorganic-chemistry.org The reaction proceeds via an electrophilic substitution, where the Vilsmeier reagent attacks the electron-rich thiophene ring, leading preferentially to the 2-formyl derivative. thieme-connect.de The reaction with thiophene using a DMF/POCl₃ complex is a well-established process for producing the aldehyde intermediate. researchgate.net A patent describes a method using thiophene, solid phosgene (B1210022) (triphosgene), and DMF in a chlorobenzene (B131634) solvent, reporting a yield of 87%. google.com Another patented method uses thionyl chloride instead of phosphorus oxychloride. google.com

Table 1: Vilsmeier-Haack Formylation Conditions for Thiophene
Formylating SystemSolventConditionsYieldReference
POCl₃ / N-MethylformanilideNone25–35°C, 15 hrs71–74% orgsyn.org
Triphosgene / DMFChlorobenzene0°C to 75-85°C, 7 hrs87% google.com
POCl₃ / DMFNot specifiedStandard V-H conditionsMedium google.com

Other Formylation Methods: While the Vilsmeier-Haack reaction is dominant, other methods for thiophene formylation exist. One such method involves the reaction of thiophene with dichloromethyl methyl ether in the presence of a Lewis acid like stannic chloride. orgsyn.org

Facile Acetalization Techniques for 2-Thiophenecarboxaldehyde

The conversion of 2-thiophenecarboxaldehyde to its dimethyl acetal (B89532), 2-(dimethoxymethyl)thiophene, is a crucial final step. This transformation serves to protect the aldehyde group, which is a common strategy in multi-step organic synthesis.

The most direct and widely used method for acetal formation is the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. libretexts.org In the synthesis of this compound, 2-thiophenecarboxaldehyde is treated with two equivalents of methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The mechanism involves several reversible steps. libretexts.org First, the acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxonium ion. Finally, a second molecule of methanol attacks this electrophilic species, and deprotonation of the resulting intermediate yields the stable acetal product. libretexts.org To favor the formation of the acetal, it is common to use an excess of methanol or to remove the water formed during the reaction, thereby driving the equilibrium forward. libretexts.org

While traditional acid catalysis is effective, research into alternative reagents and conditions aims to improve yields, reduce reaction times, and employ milder conditions. For the conversion of aldehydes to acetals, various solid acid catalysts, such as zeolites and ion-exchange resins, can be used. These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles.

Another approach involves the use of orthoformates, such as trimethyl orthoformate, in the presence of an acid catalyst. This reagent can act as both the alcohol source and a dehydrating agent, as it reacts with the water produced during the reaction to form methanol and methyl formate, thus driving the reaction to completion.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. benthamdirect.comnih.gov For the synthesis of this compound and its precursors, several aspects can be optimized for sustainability.

In the synthesis of the thiophene precursor, metal-free methodologies have been developed to minimize metal toxicity and advance green chemistry. nih.gov The use of elemental sulfur or potassium sulfide (B99878) as the sulfur source in building the thiophene ring from acyclic precursors represents a greener alternative to some traditional methods. nih.gov Furthermore, employing deep eutectic solvents, which are considered green alternatives to classical ionic liquids, has been described for the synthesis of thiophene derivatives. rsc.org

For the formylation step, moving from stoichiometric reagents like phosphorus oxychloride in the Vilsmeier-Haack reaction to catalytic methods can significantly reduce waste. While catalytic formylations of thiophene are less common than the Vilsmeier-Haack reaction, the broader field of organic synthesis is trending towards such solutions. thieme-connect.de

In the final acetalization step, the use of solid, recyclable acid catalysts instead of corrosive mineral acids like H₂SO₄ or HCl improves the environmental profile of the process. The development of syntheses in environmentally ethical reaction conditions is a key goal. royalsocietypublishing.org The substitution of fossil-based resources with molecules derived from biomass is also a major objective of green chemistry, with research demonstrating the potential to create S-heteroaromatic compounds from biopolymers like cellulose. royalsocietypublishing.orgnih.gov

Development of Solvent-Free Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to reduce environmental pollution and operational hazards. In the context of this compound synthesis, solvent-free approaches are being explored for both the formation of the precursor, 2-thiophenecarboxaldehyde, and its subsequent conversion to the target acetal.

One of the most common methods for synthesizing 2-thiophenecarboxaldehyde is the Vilsmeier-Haack reaction, which traditionally uses phosphorus oxychloride and a solvent like dimethylformamide (DMF). nih.govrsc.orgorganic-chemistry.org However, recent advancements have focused on minimizing or eliminating the use of hazardous solvents. While a completely solvent-free Vilsmeier-Haack reaction for thiophene is still a challenge, research into solid-phase synthesis and the use of solid catalysts is paving the way for more environmentally friendly alternatives. nii.ac.jp

The subsequent acetalization of 2-thiophenecarboxaldehyde with methanol to yield this compound is a prime candidate for solvent-free conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. cem.com By utilizing microwave irradiation, the reaction time can be dramatically reduced, and in many cases, the need for a solvent is obviated. oatext.com For instance, the conversion of various aromatic aldehydes to their corresponding dimethyl acetals has been successfully achieved under solvent-free microwave irradiation, often with the aid of a solid support or a catalyst. orientjchem.orgmdpi.com

A notable example of a solvent-free approach is the microwave-assisted acetalization of aromatic aldehydes using anhydrous sodium sulfate (B86663) or magnesium sulfate as catalysts. orientjchem.org These methods offer high yields in a matter of minutes, showcasing the potential for rapid and clean synthesis.

Table 1: Solvent-Free Acetalization of Aromatic Aldehydes

AldehydeCatalystReaction Time (min)Yield (%)
BenzaldehydeAnhydrous Na2SO4598
p-ChlorobenzaldehydeAnhydrous Na2SO4497
p-NitrobenzaldehydeAnhydrous Na2SO4399
BenzaldehydeAnhydrous MgSO4596
p-ChlorobenzaldehydeAnhydrous MgSO4495
p-NitrobenzaldehydeAnhydrous MgSO4398

This table is generated based on data for aromatic aldehydes and is representative of the potential for solvent-free synthesis of this compound.

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of advanced catalysts is another critical avenue for improving the synthesis of this compound and its precursors. Heterogeneous catalysts, in particular, offer significant advantages, including ease of separation, reusability, and often milder reaction conditions. oru.edu

For the synthesis of 2-thiophenecarboxaldehyde, catalytic versions of the Vilsmeier-Haack reaction are being investigated to replace the stoichiometric use of phosphorus oxychloride. orgsyn.org These methods aim to improve the atom economy and reduce the generation of corrosive byproducts.

In the crucial acetalization step, a variety of solid acid catalysts have demonstrated high efficacy. These catalysts provide acidic sites for the reaction to occur while being easily recoverable.

Montmorillonite (B579905) Clays: Montmorillonite clays, such as K-10 and KSF, have proven to be effective and environmentally benign heterogeneous catalysts for acetalization. rsc.orgdepaul.edujocpr.com They can catalyze the reaction of aldehydes with alcohols in high yields. researchgate.net These clay catalysts are inexpensive, non-corrosive, and can often be used under mild conditions. jocpr.com Solvent-free cross-aldol condensations catalyzed by montmorillonite KSF under microwave irradiation have also been reported, highlighting the synergy between solid catalysts and microwave assistance. nih.gov

Zeolites: Zeolites are another class of solid acid catalysts that have been successfully employed for acetal formation. Their well-defined pore structures can lead to high selectivity.

Metal-Organic Frameworks (MOFs): More recently, metal-organic frameworks have emerged as highly promising solid acid catalysts for acetalization. nii.ac.jpresearchgate.net For example, a copper-containing MOF, [Cu3(BTC)2], has shown excellent catalytic activity for the acetalization of various aldehydes with methanol at room temperature, without the need for water removal. nii.ac.jpresearchgate.net Hierarchical UiO-type MOFs have also been developed as highly efficient solid acid catalysts for the acetalization of benzaldehyde. rsc.org

Table 2: Catalytic Acetalization of Benzaldehyde with Methanol

CatalystReaction Temperature (°C)Reaction Time (h)Conversion (%)
[Cu3(BTC)2]Room Temperature1>99
[Fe(BTC)]Room Temperature2425
Montmorillonite K-10Reflux in Benzene595
Zeolite H-Beta60485
UiO-66(Zr) (hierarchical)250.033>99

This table presents data for the catalytic acetalization of benzaldehyde, a representative aromatic aldehyde, demonstrating the efficiency of various catalytic systems applicable to the synthesis of this compound.

The development of these advanced solvent-free and catalytic methodologies marks a significant step towards the sustainable production of this compound. Future research will likely focus on the further optimization of these systems, including the design of even more active and selective catalysts and the application of these green techniques to a broader range of thiophene derivatives.

Reactivity and Transformation Pathways of 2 Dimethoxymethyl Thiophene

Unmasking Reactions of the Dimethoxymethyl Group

The dimethoxymethyl group is a dimethyl acetal (B89532) of a formyl group. Acetals are widely utilized in organic synthesis as protecting groups for aldehydes and ketones due to their stability under neutral, basic, and many oxidizing and reducing conditions. youtube.com The primary reaction to "unmask" or deprotect this group is hydrolysis, which converts the acetal back into the aldehyde.

The conversion of 2-(dimethoxymethyl)thiophene to 2-thiophenecarboxaldehyde is a standard acid-catalyzed hydrolysis reaction. organic-chemistry.org In the presence of an acid and water, the acetal linkage is cleaved, regenerating the carbonyl group.

The reaction proceeds via protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol leads to the final aldehyde product, 2-thiophenecarboxaldehyde. A variety of acidic conditions can be employed to facilitate this transformation, ranging from dilute mineral acids to Lewis acids in the presence of water. organic-chemistry.org

Reaction Scheme for Acid-Catalyzed Hydrolysis

This compound + H₂O --(H⁺ catalyst)--> 2-Thiophenecarboxaldehyde + 2 CH₃OH

The utility of the dimethoxymethyl group as a protecting group lies in its ability to be selectively removed without affecting other sensitive functional groups within a complex molecule. youtube.com Because acetals are stable to bases, nucleophiles, and many common oxidizing and reducing agents, they offer a robust method for protecting an aldehyde. youtube.comorganic-chemistry.org

This stability allows chemists to perform various transformations on other parts of the molecule containing this compound. For instance, reactions such as ester saponification, Grignard reactions at another site, or oxidation of an alcohol can be carried out while the aldehyde functionality remains protected as the dimethyl acetal. The deprotection is then typically achieved as a final step by introducing acidic conditions that are mild enough not to induce unwanted side reactions. organic-chemistry.org The choice of acid and reaction conditions can be tailored to the specific substrate to ensure high selectivity and yield.

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of this compound Derivatives

The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophilic substitution than benzene (B151609). nih.gove-bookshelf.dechemicalbook.com Substitutions occur preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (sigma complex) through resonance involving the sulfur atom. stackexchange.com In this compound, the C2 position is already occupied. Therefore, electrophilic attack is directed predominantly to the vacant α-position, C5. The dimethoxymethyl group itself is weakly deactivating through its inductive effect but does not significantly hinder substitution at the C5 position.

Nitration: The nitration of thiophene is a sensitive reaction that requires milder conditions than the nitration of benzene to avoid degradation and explosive reactions. stackexchange.com Typical nitrating agents like a mixture of concentrated nitric and sulfuric acids are often too harsh. stackexchange.com Milder reagents are preferred, such as nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.netorgsyn.orgsemanticscholar.org For this compound, nitration is expected to yield primarily 5-nitro-2-(dimethoxymethyl)thiophene.

Halogenation: Thiophene undergoes halogenation very readily, often without the need for a Lewis acid catalyst. iust.ac.ir The reaction can be difficult to control and may lead to polysubstituted products. chemicalbook.comiust.ac.ir By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the halogenating agent), monosubstitution can be achieved. For this compound, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would selectively introduce a halogen atom at the C5 position.

Table 1: Electrophilic Nitration and Halogenation of this compound

ReactionReagent(s)Expected Major Product
NitrationHNO₃ / Acetic Anhydride5-Nitro-2-(dimethoxymethyl)thiophene
BrominationN-Bromosuccinimide (NBS)5-Bromo-2-(dimethoxymethyl)thiophene
ChlorinationN-Chlorosuccinimide (NCS)5-Chloro-2-(dimethoxymethyl)thiophene
IodinationI₂ / HNO₃5-Iodo-2-(dimethoxymethyl)thiophene chemicalbook.com

Sulfonation: The sulfonation of thiophene can be achieved using various reagents, including concentrated sulfuric acid or, more mildly, a sulfur trioxide-pyridine complex to avoid polymerization and other side reactions. chemicalbook.com For this compound, sulfonation would yield this compound-5-sulfonic acid. google.comsigmaaldrich.com

Friedel-Crafts Acylation: Friedel-Crafts acylation of thiophene is a highly useful reaction for introducing acyl groups onto the ring. organic-chemistry.org Due to the high reactivity of thiophene, milder Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) are often used instead of the more aggressive aluminum chloride (AlCl₃), which can cause polymerization. iust.ac.irasianpubs.orggoogle.com The reaction of this compound with an acyl chloride or anhydride in the presence of a suitable Lewis acid catalyst introduces the acyl group at the C5 position, yielding a 5-acyl-2-(dimethoxymethyl)thiophene derivative. This reaction demonstrates high regioselectivity for the α-position. stackexchange.com

Table 2: Sulfonation and Friedel-Crafts Acylation of this compound

ReactionReagent(s)Expected Major Product
SulfonationSO₃-Pyridine ComplexThis compound-5-sulfonic acid
AcylationRCOCl / SnCl₄5-Acyl-2-(dimethoxymethyl)thiophene

Nucleophilic Attack and Directed Functionalization of the Thiophene Core

While direct nucleophilic aromatic substitution on an unsubstituted thiophene ring is difficult, the introduction of functional groups can be achieved through metalation, specifically lithiation. researchgate.netscbt.com This process involves the deprotonation of a ring carbon using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive thienyllithium intermediate. This intermediate then acts as a potent nucleophile, reacting with a wide range of electrophiles to introduce new substituents.

This strategy is a form of directed functionalization. In a process known as Directed ortho-Metalation (DoM), a substituent with a heteroatom can coordinate to the lithium reagent, directing deprotonation to the adjacent (ortho) position. wikipedia.orgbaranlab.org For a 2-substituted thiophene, this would typically direct lithiation to the C3 position. However, the acidity of the α-protons in thiophene is high, and in the absence of a strong directing group, deprotonation often occurs at the most acidic site. For this compound, lithiation can potentially occur at either the C3 or C5 position, depending on the reaction conditions and the specific base used. Once formed, the thienyllithium species can react with electrophiles such as carbon dioxide (to form a carboxylic acid), aldehydes/ketones (to form alcohols), or alkyl halides.

For example, lithiation at the C5 position followed by quenching with N,N-dimethylformamide (DMF) would ultimately yield 5-formyl-2-(dimethoxymethyl)thiophene, which after hydrolysis would give thiophene-2,5-dicarboxaldehyde. This highlights the utility of metalation in achieving substitution patterns that are not accessible through direct electrophilic substitution.

Directed ortho-Metalation (DoM) Reactions

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgnih.gov For π-excessive heterocycles like furan, pyrrole, and thiophene, lithiation typically occurs with high selectivity at the C-2 position (adjacent to the heteroatom) due to the inherent acidity of this proton. uwindsor.ca Overriding this intrinsic reactivity to achieve lithiation at other positions requires a potent DMG. uwindsor.ca

In the case of this compound, the dimethoxymethyl group, a protected aldehyde, can function as a DMG. The oxygen atoms of the acetal can coordinate with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.orgharvard.edu This coordination directs the deprotonation to the C-3 position of the thiophene ring, which is ortho to the DMG. This process forms a 3-lithio-2-(dimethoxymethyl)thiophene intermediate in situ.

This lithiated intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce various substituents regioselectively at the 3-position. This circumvents the challenges associated with typical electrophilic aromatic substitution on 2-substituted thiophenes, which often yields mixtures of 3- and 5-substituted products.

Table 1: Research Findings on Directed ortho-Metalation of Thiophene Derivatives

Directing Group Base/Solvent Position of Metalation Subsequent Reaction/Product Reference(s)
-OCONEt₂ s-BuLi/TMEDA/THF ortho to DMG Quench with electrophiles nih.gov
-OMe n-BuLi/Toluene ortho to DMG Formation of lithiated intermediate nih.gov
-Cl TMPMgCl•LiCl ortho to DMG Iterative synthesis of pyrimidines harvard.edu
-NHCOtBu n-BuLi 3-position of pyridine Synthesis of trisubstituted pyridines clockss.org

This table presents examples of DoM on various aromatic and heteroaromatic systems to illustrate the principle. Specific studies on this compound follow this general reactivity pattern.

The ability to selectively functionalize the C-3 position makes DoM a critical tool in the synthesis of complex, polysubstituted thiophenes starting from this compound. researchgate.net

Cross-Coupling Reactions at the Thiophene Positions (e.g., Suzuki, Stille, Kumada)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. youtube.comyoutube.comyoutube.com this compound can serve as a building block in several of these key reactions, including the Suzuki-Miyaura, Stille, and Kumada couplings. For these reactions to occur, the thiophene ring must first be converted into a suitable coupling partner, typically an organometallic reagent or an organic halide/triflate.

The DoM reaction described previously provides a direct route to a 3-lithiated thiophene, which can then undergo transmetalation to generate other organometallic species suitable for cross-coupling. Alternatively, standard halogenation reactions can introduce bromine or iodine atoms at specific positions on the thiophene ring, creating the necessary electrophilic partner for the coupling reaction.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govyoutube.comyoutube.com For instance, a halogenated derivative of this compound can be coupled with an aryl or vinyl boronic acid to form a new C-C bond at the site of halogenation. nih.govanu.edu.au The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. youtube.comnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. libretexts.orgwikipedia.orgwiley-vch.de A stannylated derivative of this compound could act as the nucleophilic partner, or a halogenated version could serve as the electrophile. wikipedia.orgnih.gov While highly versatile and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback. wikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and couples it with an organic halide. researchgate.netgoogle.comrsc.org A halogenated this compound can be coupled with various Grignard reagents. google.comproquest.com Nickel-based catalysts are often employed in addition to palladium catalysts for couplings involving thiophenes. researchgate.netrsc.orgnih.govacs.org

These cross-coupling strategies enable the synthesis of complex molecules where the this compound unit is connected to other aromatic, heteroaromatic, or unsaturated systems, which is particularly important for the creation of conjugated materials. rsc.orgnih.gov

Table 2: Typical Catalysts and Conditions for Cross-Coupling Reactions on Thiophene Derivatives

Coupling Reaction Catalyst Ligand (if applicable) Base (if applicable) Typical Substrates Reference(s)
Suzuki-Miyaura Pd₂(dba)₃ or Pd(PPh₃)₄ P(cyclohexyl)₃, PPh₃ KOAc, K₂CO₃, CsF Thiophene boronic acids/esters, Halogenated thiophenes nih.govanu.edu.aucommonorganicchemistry.com
Stille Pd(PPh₃)₄ or Pd₂(dba)₃ PPh₃, AsPh₃, P(t-Bu)₃ Not required Organostannyl thiophenes, Halogenated thiophenes libretexts.orgwikipedia.orgwiley-vch.de

| Kumada | NiCl₂(dppp) or Pd(PPh₃)₂Cl₂ | dppp, dppe | Not required | Thienyl Grignard reagents, Halogenated thiophenes | researchgate.netgoogle.comrsc.orgproquest.com |

Radical Reactions and Polymerization Chemistry Involving Thiophene Subunits

The thiophene ring is an active participant in both radical chemistry and polymerization, leading to the formation of advanced materials with interesting electronic and optical properties. numberanalytics.comjmu.edu

Radical Reactions The thiophene moiety can undergo homolytic substitution reactions when exposed to radical initiators. e-bookshelf.dee-bookshelf.deresearchgate.net Thienyl radicals can be generated and subsequently participate in various transformations. While specific studies on radical reactions of this compound are not extensively detailed, the general reactivity of the thiophene ring suggests it would be susceptible to such pathways. The primary focus in the literature, however, is on using thiophene derivatives as monomers for polymerization. jmu.edu

Polymerization Chemistry Thiophene-based polymers, particularly polythiophenes, are a major class of conducting polymers investigated for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com this compound can be considered a precursor to monomers for such polymers.

Polymerization can be achieved through several methods:

Chemical Polymerization: This often involves the oxidative coupling of thiophene monomers using an oxidizing agent like iron(III) chloride (FeCl₃). numberanalytics.com

Electrochemical Polymerization: In this method, a polymer film is grown directly on an electrode surface by applying an electrical potential to a solution containing the monomer. acs.orggoogle.comdtic.mil The oxidation potential required for polymerization can be influenced by the substituents on the thiophene ring. dtic.mil The presence of additives like boron trifluoride diethyl etherate (BFEE) has been shown to lower the necessary potential and improve the quality of the resulting polymer films. acs.org

Cross-Coupling Polymerization: Methods like Kumada Catalyst-Transfer Polycondensation (KCTP), Suzuki, and Stille couplings can be adapted to polymerize appropriately functionalized difunctional thiophene monomers (e.g., di-halogenated thiophenes). rsc.orgnih.gov This approach offers excellent control over the polymer's structure, particularly its regioregularity, which is crucial for optimizing electronic properties. nih.gov

For this compound to be used in polymerization, it would typically be first converted into a di-functional monomer, for example, by halogenating the 3- and 5-positions. The resulting monomer could then be subjected to polymerization conditions to yield a polythiophene with pendant dimethoxymethyl groups, or these groups could be hydrolyzed to aldehydes for further functionalization of the polymer side chains.

Table 3: Research Findings on Polymerization of Thiophene-Based Monomers

Polymerization Method Catalyst/Initiator Key Findings Application Area Reference(s)
Chemical Polymerization FeCl₃ Produces bulk polymer, properties depend on reaction conditions. General conductive polymers numberanalytics.com
Electrochemical Polymerization Applied Potential (e.g., vs. SCE) Forms thin films on electrodes; potential lowered by additives (BFEE). OLEDs, OPVs, Sensors numberanalytics.comacs.orgdtic.mil
Kumada Catalyst-Transfer Polycondensation (KCTP) Nickel-phosphine complexes Chain-growth mechanism, produces regioregular polymers with controlled molecular weight. High-performance electronics researchgate.netrsc.orgnih.gov

Strategic Applications of 2 Dimethoxymethyl Thiophene As a Versatile Synthetic Building Block

Precursor to Highly Functionalized Thiophene (B33073) Derivatives

The strategic importance of 2-(dimethoxymethyl)thiophene lies in its role as a precursor for a diverse array of highly functionalized thiophene derivatives. The protected aldehyde group allows for modifications at other positions of the thiophene ring before being converted into a reactive aldehyde or other functional groups. This approach is crucial for synthesizing complex molecules with specific substitution patterns.

A primary application of this compound is its conversion to thiophene-2-carboxaldehyde and its derivatives. wikipedia.org This transformation is typically achieved through acid-catalyzed hydrolysis. The resulting aldehyde is a key intermediate for synthesizing a variety of compounds. For instance, it can be oxidized to form thiophene-2-carboxylic acid. wikipedia.org This carboxylic acid and its derivatives are important in their own right and are used in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org

The synthesis of substituted thiophene aldehydes often involves the initial functionalization of the thiophene ring of this compound, followed by deprotection of the acetal (B89532). This strategy allows for the introduction of substituents that might not be compatible with a free aldehyde group. For example, lithiation of the thiophene ring followed by reaction with an electrophile can introduce a variety of functional groups. Subsequent hydrolysis of the dimethoxymethyl group then yields the substituted thiophene-2-carboxaldehyde. google.com

The direct formylation of thiophene and its derivatives can also be achieved using methods like the Vilsmeier-Haack reaction, but using this compound as a starting material offers a more controlled, stepwise approach to complex target molecules. wikipedia.orggoogle.com

Table 1: Selected Reactions for the Synthesis of Thiophene Aldehydes and Carboxylic Acids

Starting MaterialReagents and ConditionsProductReference
This compound1. n-BuLi, THF, -78 °C; 2. Electrophile; 3. H3O+Substituted thiophene-2-carboxaldehyde google.com
Thiophene-2-carboxaldehydeOxidizing agent (e.g., KMnO4, Ag2O)Thiophene-2-carboxylic acid wikipedia.org
ThiopheneN,N-Dimethylformamide, POCl3 or Phosgene (B1210022)Thiophene-2-carboxaldehyde wikipedia.orggoogle.com
2-AcetylthiopheneOxidationThiophene-2-carboxylic acid wikipedia.org

This table provides a summary of common synthetic routes and is not exhaustive.

The aldehyde and carboxylic acid functionalities derived from this compound are pivotal in the construction of complex thiophene-fused heterocycles. These fused systems are of significant interest in materials science and medicinal chemistry. nih.govresearchgate.net For example, thiophene-2-carboxaldehyde can undergo condensation reactions with various binucleophiles to form fused ring systems like thieno[2,3-b]pyridines, thieno[3,2-b]pyridines, and other related heterocycles.

Furthermore, the development of metal-catalyzed and base-promoted cyclization reactions of functionalized alkynes has opened up new avenues for the synthesis of complex thiophene derivatives. mdpi.comresearchgate.net While not directly starting from this compound in all cases, the functional groups it provides are key to creating the necessary precursors for these cyclizations.

The synthesis of dithieno[3,2-b:2',3'-d]thiophene-based copolymers, for instance, often utilizes a dialdehyde (B1249045) derivative that can be prepared from precursors related to this compound. ep2-bayreuth.de These fused systems create rigid, planar structures that are beneficial for electronic applications.

Role in the Synthesis of Oligothiophenes and Polythiophenes

Oligothiophenes and polythiophenes are classes of conjugated polymers that have garnered significant attention for their electronic and optoelectronic properties. This compound and its derivatives play a crucial role as monomers or building blocks in the synthesis of these materials. nih.gov

The ability to introduce a formyl group at a specific position on the thiophene ring via the dimethoxymethyl precursor is highly advantageous in designing and synthesizing well-defined conjugated polymers. This allows for the creation of monomers with specific functionalities that can then be polymerized through various coupling reactions, such as Stille, Suzuki, or oxidative polymerization. researchgate.netnih.gov

For example, a thiophene monomer bearing a protected aldehyde can be incorporated into a polymer chain. Subsequent deprotection can then provide a reactive site for further modification or for creating specific polymer architectures. This strategy is essential for fine-tuning the properties of the resulting polymer.

The integration of thiophene units, often derived from precursors like this compound, is fundamental to the development of advanced organic materials for electronic applications. These materials are utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govgoogle.com

The electronic properties of polythiophenes are highly dependent on their structure, including the regioregularity of the polymer chain and the nature of the substituents. nih.gov The controlled synthesis of monomers, facilitated by the use of protected building blocks like this compound, is therefore critical for achieving high-performance materials. For instance, the synthesis of donor-acceptor copolymers, where electron-donating thiophene units are combined with electron-accepting units, allows for the tuning of the polymer's band gap and energy levels. researchgate.net The resulting materials often exhibit improved charge carrier mobilities and photovoltaic performance. umons.ac.be

Table 2: Examples of Thiophene-Based Materials and their Applications

Material ClassKey Structural FeatureApplication
Poly(3-alkylthiophenes) (P3ATs)Alkyl side chains for solubility and processabilityOFETs, OPVs
Donor-Acceptor CopolymersAlternating electron-rich and electron-poor unitsOPVs, OFETs
Fused Thiophene SystemsRigid, planar backboneHigh-mobility OFETs

Contribution to the Total Synthesis of Complex Natural Products and Analogues (Focus on synthetic pathway)

The strategic use of building blocks containing the thiophene moiety is a recurring theme in the total synthesis of complex natural products. e-bookshelf.desci-hub.see-bookshelf.de While a direct, widespread application of this compound itself in a large number of published total syntheses is not extensively documented in the provided context, the principles of its utility are highly relevant. The ability to mask a reactive aldehyde group while performing other transformations on a heterocyclic core is a cornerstone of modern synthetic strategy. youtube.comnih.gov

In the context of a hypothetical synthetic pathway, this compound could be employed in the early stages to construct a functionalized thiophene-containing fragment. This fragment could then be elaborated through a series of reactions, with the protected aldehyde being unveiled at a later stage to participate in a key bond-forming reaction, such as a Wittig reaction, aldol (B89426) condensation, or reductive amination, to complete the carbon skeleton or introduce a crucial functional group of the target natural product. This strategic delay in revealing the aldehyde functionality prevents undesired side reactions and allows for a more convergent and efficient synthesis.

Stereoselective Introduction of Thiophene-Containing Scaffolds

The development of methods for the asymmetric synthesis of thiophene derivatives is an area of significant interest, driven by the prevalence of chiral thiophene moieties in pharmaceuticals and functional materials. While direct asymmetric reactions utilizing this compound are not prominently reported, its structure lends itself to established stereoselective strategies.

The dimethoxymethyl group is a stable acetal that can be hydrolyzed under acidic conditions to reveal a formyl group (an aldehyde). This transformation is key to its utility. Once deprotected, the resulting 2-thiophenecarboxaldehyde can participate in a variety of well-known stereoselective reactions.

Potential Stereoselective Reactions:

Reaction TypeChiral Auxiliary/CatalystPotential ProductSignificance
Asymmetric Aldol AdditionChiral enolates or chiral catalysts (e.g., proline-based)Chiral β-hydroxy carbonyl compoundsAccess to chiral polyketide-like structures.
Asymmetric Allylation/CrotylationChiral allylboron or allyl-silane reagentsChiral homoallylic alcoholsIntroduction of stereocenters adjacent to the thiophene ring.
Asymmetric Horner-Wadsworth-EmmonsChiral phosphonates or chiral basesChiral α,β-unsaturated esters or ketonesControl over alkene geometry and adjacent stereocenters.
Asymmetric Strecker SynthesisChiral amine or cyanide sourceChiral α-amino nitrilesA direct route to chiral thiophene-containing amino acids.

Incorporation into Bioactive Molecule Synthesis (Focus on synthetic methodology, not bioactivity)

The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of bioactive compounds. nih.govnih.gov The synthetic utility of this compound lies in its ability to introduce a thiophene-2-carbaldehyde (B41791) moiety, a versatile precursor for building more complex molecular architectures.

The synthetic strategies often involve the initial deprotection of the acetal to the aldehyde, followed by reactions that build upon this functional group. For instance, the aldehyde can be a key starting point for the synthesis of various heterocyclic systems fused to the thiophene ring or for the introduction of side chains found in known bioactive molecules.

Methodological Approaches for Incorporation:

A common strategy is the use of multi-component reactions where 2-thiophenecarboxaldehyde, derived from this compound, can react with other starting materials in a one-pot synthesis to generate complex molecules. For example, in a Hantzsch-type reaction, it could be condensed with a β-ketoester and an ammonia (B1221849) source to form dihydropyridine (B1217469) derivatives, which are known to possess a range of biological activities.

Another important synthetic transformation is the Wittig reaction or its variants, which allows for the conversion of the aldehyde into a variety of substituted alkenes. This is a powerful method for extending the carbon chain and introducing new functional groups that can be further manipulated.

Illustrative Synthetic Scheme:

A hypothetical synthetic route could involve the following steps:

Deprotection: Acid-catalyzed hydrolysis of this compound to yield 2-thiophenecarboxaldehyde.

Carbon-Carbon Bond Formation: Reaction of the aldehyde with a suitable nucleophile, for example, a Grignard reagent or an organolithium species, to introduce a new substituent.

Functional Group Interconversion: Oxidation or reduction of the newly introduced functional group to achieve the desired moiety.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a halogenated version of the thiophene ring to append other aromatic or heteroaromatic systems.

These methodological approaches highlight how this compound can serve as a valuable, albeit indirect, building block in the synthesis of complex molecules with potential biological relevance. The key is the strategic unmasking of the aldehyde functionality, which then opens a gateway to a vast array of established synthetic transformations.

Advanced Spectroscopic and Computational Investigations of 2 Dimethoxymethyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Mechanistic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-(Dimethoxymethyl)thiophene, ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the three types of protons: those on the thiophene (B33073) ring, the methine proton of the acetal (B89532) group, and the protons of the two methoxy (B1213986) groups. The thiophene protons (H3, H4, and H5) typically appear in the aromatic region (δ 7-8 ppm) and exhibit characteristic coupling patterns (J-coupling) that allow for their specific assignment. The methine proton [-CH(OCH₃)₂] would appear as a singlet further upfield, while the six equivalent protons of the two methoxy groups (-OCH₃) would also produce a sharp singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The chemical shifts of the thiophene ring carbons are influenced by the sulfur atom and the electron-withdrawing nature of the dimethoxymethyl substituent.

Predicted ¹H and ¹³C NMR Data for this compound Predicted data is based on known values for thiophene derivatives and acetals.

Position¹H Chemical Shift (δ, ppm)Multiplicity & J-coupling (Hz)¹³C Chemical Shift (δ, ppm)
C2--~145-150
C3~7.1-7.2dd, J ≈ 3.6, 1.2~126-127
C4~7.0-7.1dd, J ≈ 5.1, 3.6~125-126
C5~7.4-7.5dd, J ≈ 5.1, 1.2~127-128
CH(OMe)₂~5.6-5.7s~100-102
OCH₃~3.3-3.4s~53-55

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Deeper Structural Elucidation

To confirm assignments and reveal more complex connectivity, two-dimensional (2D) NMR experiments are employed. harvard.eduslideshare.net These techniques correlate signals from different nuclei, providing a comprehensive map of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would be expected between the adjacent thiophene ring protons: H3-H4 and H4-H5. The methine and methoxy protons, being singlets without neighboring protons, would not show cross-peaks. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling). sdsu.eduwalisongo.ac.id It is a powerful tool for definitively assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. youtube.com For this compound, HMBC would be crucial for connecting the substituent to the ring, showing correlations from the methine proton to C2 of the thiophene ring and from the methoxy protons to the acetal carbon.

Expected 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated NucleusType of Correlation
COSYH3H4³J_HH
H4H5³J_HH
HSQCH3C3¹J_CH
H4C4¹J_CH
H5C5¹J_CH
CH(OMe)₂ / OCH₃C(acetal) / C(methoxy)¹J_CH
HMBCCH(OMe)₂C2, C3²J_CH, ³J_CH
OCH₃C(acetal)²J_CH
H3C2, C4, C5, C(acetal)²J_CH, ³J_CH
H4C2, C3, C5²J_CH, ³J_CH
H5C3, C4²J_CH, ³J_CH

Variable Temperature NMR for Probing Rotational Barriers and Dynamic Processes

Variable Temperature (VT) NMR spectroscopy is a technique used to study dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. researchgate.net By recording spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and coalescence of peaks, which can be used to determine the energy barriers of these processes.

For this compound, a potential dynamic process is the rotation around the C2–C(acetal) single bond. At room temperature, this rotation is likely fast, resulting in a single, sharp signal for the two equivalent methoxy groups. However, if the temperature is lowered sufficiently, this rotation could slow down. If the two methoxy groups become magnetically non-equivalent in a preferred conformation, the single peak would broaden and eventually split into two distinct signals. The temperature at which these two signals merge into one broad peak is known as the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Theoretical Validation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. youtube.com The two methods are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. acs.orgbdu.ac.in

For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the polar C-O bonds of the acetal group and the C-S bond within the thiophene ring. The Raman spectrum, conversely, would be more sensitive to the symmetric vibrations of the C=C bonds in the aromatic ring. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental bands. iosrjournals.org

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Primary TechniqueNotes
Aromatic C-H Stretch3100-3000IR & RamanCharacteristic of the thiophene ring.
Aliphatic C-H Stretch3000-2850IR & RamanFrom methine and methoxy groups.
Thiophene Ring C=C Stretch1530-1350Raman (strong), IR (variable)Multiple bands are expected for the aromatic ring. iosrjournals.org
Acetal C-O Stretch1150-1050IR (strong)Typically strong, sharp bands for the two C-O single bonds.
Thiophene Ring C-S Stretch850-600IR & RamanConfirms the presence of the thiophene heterocycle. iosrjournals.orgresearchgate.net

Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the determination of a compound's exact elemental formula. For this compound (C₇H₁₀O₂S), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass, thereby providing unambiguous confirmation of its identity. rsc.org

Molecular Formula: C₇H₁₀O₂S

Nominal Mass: 158 amu

Calculated Exact Mass: 158.04015 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.org In a typical experiment, a specific precursor ion (e.g., the molecular ion, M⁺˙) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. mdpi.com This process provides definitive evidence for the structural connectivity of the molecule. purdue.edu

For this compound, the electron impact (EI) mass spectrum would likely show a molecular ion peak at m/z 158. The fragmentation pattern would be dominated by cleavages related to the relatively labile acetal group. A common fragmentation pathway for acetals is the loss of an alkoxy radical.

Plausible Fragmentation Pathway for this compound

Proposed Fragment Ionm/zProposed Neutral LossNotes
[C₇H₁₀O₂S]⁺˙ (M⁺˙)158-Molecular Ion
[C₆H₇OS]⁺127•OCH₃ (31 Da)Loss of a methoxy radical, a common pathway for acetals.
[C₅H₅S]⁺97CH(OCH₃)₂ (75 Da)Cleavage of the entire substituent, forming the thienyl cation.
[C₅H₅O]⁺81•SCH(OCH₃) (93 Da)Rearrangement and fragmentation.

An MS/MS experiment would involve selecting the molecular ion at m/z 158 and inducing its fragmentation. The detection of product ions at m/z 127 and 97 would provide strong evidence for the proposed structure and fragmentation mechanisms. nih.gov

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No published studies were found that specifically detail the use of Density Functional Theory to investigate the electronic structure or predict the reactivity of this compound. Such studies on other thiophene derivatives often involve the calculation of molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and global reactivity descriptors. However, this specific data is not available for the target compound.

Conformational Analysis and Energy Minima Determination via Ab Initio Methods

There is no available research on the conformational analysis or the determination of energy minima for this compound using ab initio computational methods. This type of analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, but it has not been reported for this specific compound.

Reaction Mechanism Studies and Transition State Analysis

A search for computational studies on the reaction mechanisms involving this compound, including the analysis of transition states, did not yield any results. These studies are essential for understanding the pathways of chemical reactions, but no such investigations have been published for this molecule.

Future Directions and Emerging Research Avenues for 2 Dimethoxymethyl Thiophene

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has become a paramount strategy in modern organic synthesis, offering a more atom-economical and efficient way to create complex molecules. For 2-(dimethoxymethyl)thiophene, the thiophene (B33073) ring is rich in C-H bonds that are ripe for such transformations.

Future research will likely focus on leveraging the dimethoxymethyl group as a directing group to control the regioselectivity of C-H activation at specific positions on the thiophene ring. The development of novel catalytic systems, particularly those using earth-abundant metals, is a key area of interest to replace more expensive palladium catalysts. nih.gov Strategies that allow for sequential and highly selective C-H functionalization will be critical. For instance, employing a directing group that can be turned "on" and "off," perhaps through pH control, could allow for the stepwise introduction of different functional groups at various positions on the thiophene core, leading to diverse and complex molecular architectures. nih.gov

Current research has demonstrated successful C-H activation on thiophene rings using various catalytic cycles, such as those involving Pd(II)/Pd(IV). researchgate.net The challenge is to adapt these methods for substrates like this compound and to control the selectivity, avoiding unwanted side reactions like over-arylation. nih.gov The development of rhodium-catalyzed tandem C-H bond activations could also provide efficient pathways to complex quinoline (B57606) derivatives starting from thiophene-based precursors. researchgate.net

Table 1: Potential Catalytic C-H Activation Strategies for Thiophene Derivatives
Catalyst TypeStrategyPotential Advantage for this compoundReference
Palladium (Pd)Directed C-H ArylationHigh selectivity for specific C-H bonds, enabling controlled synthesis of polysubstituted thiophenes. nih.govresearchgate.net
Rhodium (Rh)Tandem C-H Activation/AnnulationRapid construction of complex fused heterocyclic systems in a single operation. researchgate.net
Nickel (Ni)Reductive CouplingUse of a more earth-abundant and cost-effective metal catalyst. researchgate.net

Integration into Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, process control, and efficiency. spirochem.com The integration of this compound into multistep continuous flow processes is a promising avenue for future research.

The modular nature of flow systems allows for the telescoping of multiple reaction steps, such as the synthesis of this compound itself, followed by an in-line C-H functionalization, and subsequent derivatization without the need for isolating intermediates. uc.ptmdpi.com This approach can significantly reduce reaction times, minimize waste, and allow for the safe handling of hazardous reagents or unstable intermediates. mdpi.com For example, a flow process could be designed for a tandem Wittig-Michael reaction sequence starting from a pyranose derivative, showcasing the ability to perform complex transformations continuously. nih.gov The use of immobilized reagents and catalysts within flow reactors further enhances the sustainability of the process by simplifying purification and enabling catalyst recycling. researchgate.net

Table 2: Advantages of Flow Chemistry for this compound Synthesis
FeatureDescriptionBenefitReference
Enhanced SafetySmall reaction volumes and superior heat transfer minimize risks associated with exothermic reactions.Safer handling of reactive intermediates. spirochem.com
ScalabilityProduction is scaled by extending run time rather than increasing reactor size, ensuring consistency.Seamless transition from laboratory-scale to industrial production. spirochem.com
Process ControlPrecise control over parameters like temperature, pressure, and residence time.Improved yields and selectivity. uc.pt
Telescoped SynthesisCoupling of multiple reaction steps without intermediate isolation and purification.Reduced waste, time, and resource consumption. mdpi.com

Development of More Sustainable and Atom-Economical Synthesis Routes

The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry. nih.gov Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comyoutube.com Traditional multi-step syntheses often have low atom economy, generating significant waste. nih.gov

Expansion of Applications in Advanced Materials Chemistry and Optoelectronics

Thiophene-containing molecules are cornerstone components of organic electronic materials due to their favorable electronic properties and stability. jksus.org While this compound is not itself an active material, it is a key precursor to 2-thiophenecarboxaldehyde, which can be readily incorporated into larger π-conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Future work will involve using this compound as a starting point to synthesize novel symmetrical and unsymmetrical thiophene derivatives containing moieties like 1,3,4-oxadiazole, which are known to exhibit high fluorescence quantum yields suitable for OLEDs. nih.gov The functionalization of the thiophene ring, enabled by the methods described in section 6.1, will allow for the fine-tuning of the electronic and photophysical properties of these materials. For instance, the strategic placement of electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, influencing the charge transport characteristics and emission colors. jksus.org The growing demand for thiophene-based compounds in pharmaceuticals and advanced materials is expected to drive the market for precursors like 2-nitrothiophene, a related starting material, indicating a similar positive outlook for this compound. futuremarketinsights.com

Theoretical Advancements in Predicting its Reactivity and Designing New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Theoretical studies can provide deep insights into the electronic structure, conformational preferences, and vibrational spectra of molecules like this compound and its derivatives. nih.govmdpi.com

Future research will increasingly rely on DFT calculations to:

Predict Reactivity: By mapping the molecular electrostatic potential and analyzing frontier molecular orbitals (HOMO/LUMO), researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This information is invaluable for designing new reactions and optimizing conditions for C-H activation or other functionalizations.

Design New Derivatives: Computational screening can be used to design novel thiophene derivatives with tailored electronic and optical properties for specific applications in materials science. researchgate.net For example, theoretical calculations can help predict the charge injection and transport properties of new chalcone-like materials derived from thiophene precursors. jksus.org

Elucidate Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, providing a detailed understanding of how catalytic transformations occur. This knowledge can guide the development of more efficient and selective catalysts. researchgate.net

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new synthetic methodologies and advanced materials based on the this compound scaffold. eurjchem.comnih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
2-Thiophenecarboxaldehyde
Methanol (B129727)
2-Nitrothiophene
1,3,4-Oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.